4-ethoxy-3-fluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide is a complex organic compound with significant potential in scientific research. Its molecular formula is , and it has a molecular weight of approximately 399.5 g/mol. This compound is classified as a sulfonamide derivative, which often exhibits various biological activities, including antimicrobial and anti-inflammatory properties. The compound's structure includes functional groups that may contribute to its pharmacological effects, making it a candidate for further investigation in medicinal chemistry.
The synthesis of 4-ethoxy-3-fluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide typically involves several steps:
Each step requires careful optimization to ensure high yields and purity of the final product.
The molecular structure of 4-ethoxy-3-fluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide can be represented using various structural formulas:
InChI=1S/C18H22FNO4S2/c1-2-24-16-6-5-14(12-15(16)19)26(21,22)20-13-18(7-9-23-10-8-18)17-4-3-11-25-17/h3-6,11-12,20H,2,7-10,13H2,1H3This representation provides insight into the connectivity of atoms within the molecule.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 399.5 g/mol |
| SMILES | CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCOCC2)C3=CC=CS3)F |
The chemical reactivity of 4-ethoxy-3-fluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide can be explored through its potential interactions with biological targets:
These reactions are critical for understanding how this compound might behave in biological systems.
The mechanism of action for 4-ethoxy-3-fluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide likely involves:
The physical properties include:
Key chemical properties:
| Property | Value |
|---|---|
| Solubility | Soluble in organic solvents; limited solubility in water |
| Stability | Stable under normal laboratory conditions but sensitive to moisture |
These properties are essential for handling and application in research settings.
The applications of 4-ethoxy-3-fluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide are diverse and include:
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: